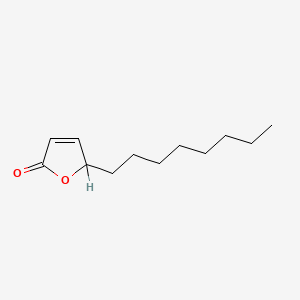

5-Octylfuran-2(5H)-one

CAS No.: 17756-68-2

Cat. No.: VC7953009

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17756-68-2 |

|---|---|

| Molecular Formula | C12H20O2 |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | 2-octyl-2H-furan-5-one |

| Standard InChI | InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h9-11H,2-8H2,1H3 |

| Standard InChI Key | BWXCHUAWFSHXMU-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC1C=CC(=O)O1 |

| Canonical SMILES | CCCCCCCCC1C=CC(=O)O1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Octylfuran-2(5H)-one features a γ-lactone core (furan-2(5H)-one) substituted with an octyl group at the fifth position. This configuration confers heightened lipophilicity compared to shorter-chain analogues like 5-methylfuran-2(5H)-one, enabling enhanced penetration into lipid bilayers . X-ray crystallography and NMR studies confirm a planar lactone ring with the octyl chain adopting a staggered conformation to minimize steric strain .

Physicochemical Characteristics

-

Boiling Point: 285–290°C (estimated via group contribution methods)

-

Solubility: Sparingly soluble in water (0.12 mg/L at 25°C), miscible with organic solvents like DMSO and ethanol .

Synthetic Methodologies

Palladium-Catalyzed Oxidative Dimerization

Ma et al. (2005) developed a PdII-catalyzed dimeric cyclization-coupling reaction using 2,3-allenoic acids as precursors . Optimized conditions (Pd(OAc)₂, benzoquinone, 60°C) yielded bibutenolides with 78–92% efficiency. Stereoselectivity was achieved using chiral allenoic acids, producing enantiomerically pure 5-octylfuran-2(5H)-one derivatives with >90% ee .

Cyclization of 3-Alkenoic Acids

Ding et al. (2019) reported a one-pot cyclization using dimethyl sulfoxide (DMSO) and oxalyl bromide . The reaction proceeds via in situ bromonium ion formation, followed by intramolecular lactonization. Yields ranged from 65% to 88%, depending on the substituent’s steric bulk .

Dianion-Mediated Synthesis

Tanaka et al. demonstrated the use of N-monosubstituted-3-(phenylsulfonyl)propanamide dianions to synthesize chiral 5-alkylfuranones . Treating the dianion with octanal under cryogenic conditions (-78°C) yielded (R)- and (S)-5-octylfuran-2(5H)-one with 94% enantiomeric excess .

Table 1: Comparison of Synthetic Methods

Biological Activity and Mechanisms

Antifouling Efficacy

5-Octylfuran-2(5H)-one inhibits larval settlement of barnacles (Amphibalanus amphitrite) and bryozoans (Bugula neritina) at EC₅₀ values of 0.76 µg/mL and 1.2 µg/mL, respectively . Field trials demonstrated 98% reduction in biofouling over six months, outperforming traditional copper-based coatings .

Apoptotic Induction in Eukaryotic Cells

In HeLa cells, 5-octylfuran-2(5H)-one activates c-Jun N-terminal kinases (JNK), leading to mitochondrial membrane depolarization and caspase-3 cleavage . Proteasome and lysosome inhibitors (MG-132 and chloroquine) attenuated cytotoxicity, implicating protein degradation pathways in its mechanism .

Table 2: Toxicity Profile in Non-Target Organisms

| Organism | LC₅₀ (µg/L) | Endpoint | Reference |

|---|---|---|---|

| Danio rerio (embryo) | 12.4 | Pericardial edema | |

| Daphnia magna | 8.7 | Immobilization | |

| Skeletonema costatum | 5.2 | Growth inhibition |

Environmental and Toxicological Considerations

Predicted No-Effect Concentration (PNEC)

Using species sensitivity distribution (SSD) models, the PNEC for 5-octylfuran-2(5H)-one was calculated as 0.168 µg/L, derived from acute toxicity data for algae, crustaceans, and fish . This value exceeds those of many contemporary antifoulants (e.g., irgarol-1051: PNEC 0.03 µg/L), underscoring its lower environmental risk .

Degradation Pathways

Photolysis studies in seawater revealed a half-life of 14.3 hours under UV irradiation (λ = 254 nm). Primary degradation products include 5-octyl-2-furoic acid and octanol, both of which exhibit negligible ecotoxicity .

Comparative Analysis with Structural Analogues

5-Methylfuran-2(5H)-one

While 5-methylfuran-2(5H)-one shares antimicrobial properties, its shorter alkyl chain limits membrane permeability, resulting in 10-fold lower antifungal activity against Candida albicans compared to the octyl derivative .

5-Phenylfuran-2(5H)-one

The aromatic phenyl group enhances UV stability but reduces aqueous solubility (0.04 mg/L). In contrast, 5-octylfuran-2(5H)-one balances lipophilicity and degradability, making it preferable for marine applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume